Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Description
Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a silyl-protected aziridine derivative featuring a tert-butyldimethylsilyl (TBS) ether group attached via an ethyl chain to the aziridine ring. The compound is synthesized via a multi-step procedure involving the reaction of allyl tert-butyldiphenylsilane with N,N-dichloro-p-toluenesulfonamide, followed by purification using column chromatography . Its molecular formula is C₁₅H₂₄O₃Si, with a molecular weight of 280.43 g/mol . The TBS group enhances stability, making the compound suitable for use in cycloaddition reactions, such as [3 + 2] annulations with ketones or aldehydes, yielding high-purity products (e.g., 80–92% yields) .
Properties
CAS No. |
192657-68-4 |
|---|---|
Molecular Formula |
C10H23NOSi |
Molecular Weight |
201.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-8-11-6-7-11/h6-9H2,1-5H3 |
InChI Key |
NSLYKTYIRDLCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1CC1 |
Origin of Product |
United States |
Preparation Methods
General Methodology from 1-(2-Hydroxyethyl)aziridine
The most direct route involves reacting 1-(2-hydroxyethyl)aziridine with tert-butyldimethylsilyl chloride (TBSCl) or bromide under basic conditions. This method parallels the synthesis of analogous aziridines reported by Wenker and later modifications:
-
Deprotonation : Sodium hydride (NaH) deprotonates the hydroxyl group of 1-(2-hydroxyethyl)aziridine in anhydrous diethyl ether at 0°C.
-
Silylation : TBSCl is added dropwise, forming the silyl ether via nucleophilic substitution.
-
Workup : The reaction is quenched with water, and the product is isolated via extraction and distillation.
Key Data :
This method’s efficiency depends on the steric bulk of the silylating agent and the stability of the aziridine ring under basic conditions.
Alternative Pathways and Optimization
Ring-Opening and Refunctionalization
Aziridine rings can be opened with electrophiles (e.g., silyl triflates) and reformed, but this risks polymerization or side reactions. Pre-protection of the hydroxyl group before aziridine formation may improve selectivity, as seen in multicomponent BOROX-catalyzed aziridinations.
Mechanistic Considerations
The silylation reaction proceeds via a concerted SN2 mechanism (Figure 1):
-
NaH generates the alkoxide ion at the hydroxyl group.
-
The silyl chloride’s electrophilic silicon center is attacked by the alkoxide, displacing chloride.
-
Steric shielding by the tert-butyl group minimizes backside attack, favoring retention of configuration.
Challenges :
Chemical Reactions Analysis
Ring-Opening Reactions with Nucleophiles
The aziridine ring undergoes nucleophilic attack due to inherent angle strain. The dimethylsilyl ether substituent modulates electronic and steric effects, influencing regioselectivity:
-
Primary amines : Attack at the less hindered carbon yields β-amino ether derivatives.
-
Thiols : Ring opening produces thioether-linked products, with stereochemistry influenced by the silyl group .
-
Alcohols : Methanol in basic conditions leads to substitution or ring-opening, depending on aziridine activation (e.g., tosyl vs. benzyl groups) .
Example :
Treatment with sodium methoxide (NaOMe) proceeds via two pathways:
-
Direct substitution : Retains configuration at the aziridine carbon (nonactivated systems) .
-
Ring-opening/closure : Inverts configuration (activated systems like N-tosyl aziridines) .
Copper-Catalyzed Transformations
Transition-metal catalysis enables regioselective functionalization:
-
Cross-coupling : Copper(I) complexes mediate C–N bond formation with aryl boronic acids, yielding substituted amines .
-
Alkyne insertion : Catalytic Cu(I) promotes alkyne-aziridine cycloaddition to form pyrrolidines .
Key Mechanistic Insight :
The silyl ether stabilizes transition states through steric bulk, favoring linear over branched products in hydroamination reactions .
Aziridinium Ion Formation and Alkylation
Protonation or alkylation generates aziridinium intermediates, critical for biological alkylation:
-
DNA interaction : Aziridinium ions alkylate guanine at N7, mimicking the activity of natural toxins like fasicularin .
-
Solvent effects : Polar solvents stabilize the ion, accelerating nucleophilic attack .
Computational Evidence :
DFT studies reveal lower activation barriers for aziridinium formation in activated systems (e.g., N-tosyl) compared to nonactivated analogs .
Crosslinking and Polymerization
The aziridine moiety serves as a crosslinker in coatings and adhesives:
-
Two-component systems : Reacts with carboxyl or hydroxyl groups in polymers, forming durable networks .
-
pH dependency : Optimal crosslinking occurs at pH 9.0–9.5, with pot lives of 18–36 hours .
Application Table :
| Application | Conditions | Outcome |
|---|---|---|
| Waterborne coatings | Room temperature, pH 9.5 | Enhanced solvent resistance |
| Adhesives | 1–3% loading (resin solids) | Improved thermal stability |
Comparative Reactivity with Other Three-Membered Rings
| Compound | Reactivity with Nucleophiles | Catalytic Versatility | Stability |
|---|---|---|---|
| Ethylene oxide | High (sterilization) | Limited | Low (moisture-sensitive) |
| Aziridine (this) | Moderate (tunable via silyl) | High (Cu, Rh, Ru) | High (silyl protection) |
| Aziridinium ion | Very high (DNA alkylation) | N/A | Low (transient) |
This compound’s unique blend of ring strain, steric protection, and catalytic versatility makes it indispensable in organic synthesis, materials science, and biochemical studies. Future research may explore its utility in asymmetric catalysis and targeted drug delivery.
Scientific Research Applications
Organic Synthesis
Aziridines are highly reactive due to their ring strain, making them valuable intermediates in organic synthesis. The compound Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can participate in several reactions that facilitate the formation of more complex molecules.
Key Reactions:
- Nucleophilic Ring Opening: The aziridine ring can undergo nucleophilic attack, leading to the formation of various amine products. This property is exploited to synthesize nitrogen-containing heterocycles.
- Alkylation Reactions: Aziridines can be alkylated using various electrophiles, providing a pathway to synthesize substituted amines and other derivatives.
- Cross-Coupling Reactions: Recent studies have explored the use of aziridines in cross-coupling reactions with organometallic reagents, broadening their application in synthetic organic chemistry.
Medicinal Chemistry
Aziridines have been investigated for their potential therapeutic applications, particularly in cancer treatment. Their ability to form aziridinium cations allows them to interact with biological macromolecules such as DNA.
Case Study: Antitumor Activity
A study focused on a derivative of aziridine showed promising results against cancer cell lines KB-31 and KB-8511. The compound demonstrated cytotoxic effects by cross-linking DNA through aziridinium cation intermediates. The IC50 values indicated significant activity against the drug-sensitive and multi-drug resistant cell lines, highlighting the potential of aziridines as anticancer agents .
Material Science
The unique properties of Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- make it suitable for applications in material science. Its ability to modify surfaces and enhance adhesion properties is particularly noteworthy.
Applications:
- Silane Coupling Agents: The dimethylsilyl ether substituent enhances the compound's reactivity with silicate surfaces, making it useful as a silane coupling agent in coatings and adhesives.
- Polymer Chemistry: Aziridines can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Comparison with Other Compounds
To understand the unique features of Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-, it is beneficial to compare it with other similar compounds:
| Compound | Structure Type | Key Features |
|---|---|---|
| Ethylene oxide | Three-membered ring | Highly reactive; used as a sterilizing agent |
| Propylene oxide | Three-membered ring | Less toxic; used in antifreeze and plastics |
| Binary ethylenimine | Dimeric form of aziridine | Exhibits similar reactivity; used in polymers |
Aziridine stands out due to its specific substituents that enhance its reactivity and stability compared to other three-membered rings.
Mechanism of Action
The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine involves its reactivity with various biological and chemical targets. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Aziridine Derivatives
Structural Analogues with Silyl or Alkyl Substituents
Aziridine, 2-(1,1-Dimethylethyl)- (CAS 13639-44-6)
- Structure : A tert-butyl group is directly attached to the aziridine ring.
- Molecular Formula : C₆H₁₃N (MW: 99.17 g/mol) .
- Reactivity: The bulky tert-butyl group increases steric hindrance, reducing ring-opening reactivity compared to the target compound.
Aziridine, 1-(2-Methyl-1-propenyl)- (CAS 80839-93-6)
Aziridines with Electron-Withdrawing or Aromatic Substituents
1-Benzoyl-2-methyl-2-phenyl Aziridine (CAS 109978-93-0)
- Structure : Benzoyl and phenyl groups create an electron-deficient aziridine core.
- Molecular Formula: C₁₇H₁₅NO (MW: 237.30 g/mol) .
- Reactivity : The electron-withdrawing benzoyl group reduces nucleophilicity, favoring electrophilic attack rather than cycloaddition.
1-(p-Nitrobenzoyl)aziridine (CAS 19614-29-0)
Phosphonate and Heterocyclic Aziridines
Aziridine 2-Phosphonates
- Structure : Phosphonate groups replace the silyl ether.
- Reactivity : Phosphonates enhance stability but reduce reactivity in annulation reactions. These compounds are explored for biological activities, such as enzyme inhibition .
1,3-Diazetidin-2-one Derivatives
Comparative Data Table
Biological Activity
Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- (CAS No. 192657-68-4) is a member of the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties.
- Molecular Formula : C10H23NOSi
- Molecular Weight : 201.38 g/mol
- Structure : The compound features a dimethylsilyl ether substituent that enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Research indicates that aziridine derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects. The biological activity of aziridine compounds can be attributed to their ability to interact with cellular components, leading to various biochemical effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, optically pure aziridines have shown significant inhibition of cell viability in human cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The following table summarizes the IC50 values for selected aziridine derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HeLa | 6.4 |
| Compound 5 | Ishikawa | 4.6 |
| Compound 7 | HeLa | 7.1 |
| Compound 7 | Ishikawa | 10.5 |
These values indicate that the tested compounds exhibit potency comparable to well-known anticancer agents like cisplatin .
The mechanism underlying the anticancer activity of these aziridines involves:
- Cell Cycle Arrest : Compounds have been shown to induce S-phase arrest in cancer cells, leading to decreased proliferation.
- Reactive Oxygen Species (ROS) Induction : High concentrations of aziridines can disrupt cell membranes and increase ROS levels, contributing to apoptosis.
- Apoptotic Effects : Increased sub-G1 phase cell populations suggest that these compounds also promote apoptosis in cancer cells .
Antimicrobial Activity
Aziridine derivatives have also demonstrated antimicrobial properties against various bacterial strains. Notably, they have shown effectiveness against:
- Escherichia coli
- Staphylococcus epidermidis
- Clinical isolates of Staphylococcus aureus
The most effective aziridine derivatives exhibited significant bactericidal activity alongside toxicity towards both tumor and normal cells .
Case Studies
- Study on Aziridine Phosphine Oxides : A comparative analysis revealed that chiral phosphine oxides derived from aziridines exhibited higher biological activity than their non-chiral counterparts. This study emphasizes the importance of structural modifications in enhancing the efficacy of aziridine derivatives as potential anticancer agents .
- Imexon Similarity : Research comparing imexon—a known antitumor agent—to aziridine derivatives showed similar mechanisms of action, including apoptosis induction and oxidative stress markers, reinforcing the potential for aziridines in therapeutic applications .
Q & A
Q. What are the established synthetic methodologies for preparing aziridine derivatives, and how do reaction conditions influence product yield?
Aziridine derivatives are typically synthesized via cyclization reactions, nitrene additions, or ring-opening functionalization. For substituted aziridines like the target compound, silyl-protected intermediates are critical. Key methods include:
- Cyclization of amino alcohols : Reaction of 2-((tert-butyldimethylsilyl)oxy)ethylamine with electrophiles (e.g., epichlorohydrin) under basic conditions .
- Staudinger-type reactions : Use of iminophosphoranes to generate aziridines from alkenes .
- Catalytic aziridination : Transition-metal catalysts (e.g., copper) enable stereoselective synthesis via nitrene transfer . Yield optimization requires precise control of temperature, solvent polarity, and protecting group stability (e.g., tert-butyldimethylsilyl (TBS) groups enhance steric protection) .
Q. How can vibrational spectroscopy characterize structural features of aziridine derivatives?
Infrared (IR) and Raman spectroscopy are used to analyze ring strain, substituent effects, and hydrogen bonding. For the target compound:
- NH stretching modes : Observed at ~3300 cm⁻¹ (broad) indicate hydrogen bonding or ring strain .
- Si-O-C vibrations : Strong absorption near 1100 cm⁻¹ confirms silyl ether linkage .
- Aziridine ring modes : Bending vibrations (e.g., ν₈, ν₁₀) at 600–800 cm⁻¹ reflect ring puckering . Discrepancies between experimental and computational spectra (e.g., harmonic vs. anharmonic force fields) require recalibration of density functional theory (DFT) parameters .
Q. What safety protocols are recommended for handling aziridine derivatives?
Aziridines are Group 2B carcinogens (IARC) and alkylating agents. Key precautions:
- Glove selection : Use nitrile or butyl rubber gloves (latex permeable; breakthrough time <10 min) .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile intermediates .
- Waste disposal : Quench excess aziridine with 10% acetic acid before neutralization .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data for aziridine derivatives be resolved?
Discrepancies often arise from incomplete basis sets or neglect of solvent effects in DFT calculations. To reconcile
- Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to IR spectra .
- Solvent modeling : Use polarizable continuum models (e.g., PCM) for nonpolar solvents like hexane .
- Experimental validation : Compare rotational constants from microwave spectroscopy with ab initio predictions . Example: The ν₁₇ mode in aziridine was reassigned after benchmarking against gas-phase FTIR .
Q. How do CO₂ pressure and aziridine concentration impact cycloaddition reactions?
In aziridine-CO₂ cycloadditions (e.g., forming oxazolidinones):
- Optimal CO₂ pressure : 1.2 MPa maximizes yield (86%) by balancing phase behavior and reactant solubility .
- Aziridine concentration : >1.5 mol/L in THF reduces volumetric expansion, preventing dilution-driven inefficiency . Mechanistic studies suggest CO₂ insertion into the aziridine ring is rate-limiting, monitored via in situ IR .
Q. What catalytic systems enhance functionalization of aziridine derivatives for heterocyclic synthesis?
Recent advances include:
- Copper catalysis : Enables regioselective ring-opening with imines (e.g., 51% yield for imidazolidines) .
- Electrochemical activation : Generates dicationic intermediates for aziridine-alkene coupling without oxidants .
- Photoredox catalysis : Facilitates radical-based C–N bond formation under mild conditions . Substrate scope is broad, tolerating pharmaceuticals like celecoxib-derived aziridines .
Q. How is FTIR spectroscopy used to monitor aziridine crosslinking in polymers?
In polyurethane clearcoats, aziridine crosslinkers react with carboxyl groups via ring-opening:
- NH stretching frequency : Shifts from 3400 cm⁻¹ (free NH) to 3200 cm⁻¹ (H-bonded NH) confirm reaction .
- Kinetic analysis : Time-resolved FTIR tracks conversion rates (e.g., t₁/₂ = 2 h at 25°C) . Side reactions (e.g., hydrolysis) are minimized by anhydrous conditions and catalytic acids .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
